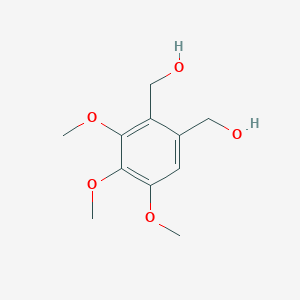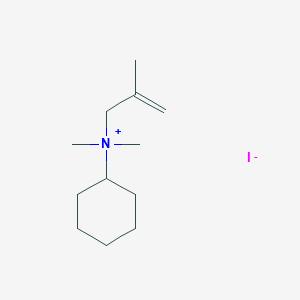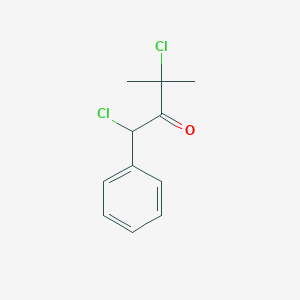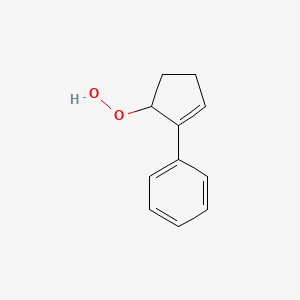![molecular formula C14H14O4 B14585618 2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol CAS No. 61463-12-5](/img/structure/B14585618.png)
2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol is an organic compound with a complex structure that includes hydroxyl groups and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for efficient production.
化学反応の分析
Types of Reactions
2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific functional properties
作用機序
The mechanism of action of 2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes and modulating biological pathways. The methoxy group may also play a role in enhancing the compound’s stability and bioavailability .
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescence properties.
2-(2-Hydroxyphenyl)benzothiazole: Used in bio-imaging due to its photostability.
1-Methyl-2-(2′-hydroxyphenyl)benzimidazole: Exhibits polymorphic luminescence properties .
Uniqueness
2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
61463-12-5 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC名 |
2-[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C14H14O4/c1-18-10-7-13(16)11(14(17)8-10)6-9-4-2-3-5-12(9)15/h2-5,7-8,15-17H,6H2,1H3 |
InChIキー |
JMQRBFIEIMKTJK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)O)CC2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)

![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)






